molecular formula C24H32N4O11 B560297 Carbazeran citrate CAS No. 153473-94-0

Carbazeran citrate

Cat. No. B560297
CAS RN: 153473-94-0
M. Wt: 552.537
InChI Key: QKMRPDVEKBYWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbazeran citrate, also known as carbazole citrate, is a synthetic compound composed of a carbazole nucleus and a citrate ester. This compound has been used in a variety of scientific research applications, including in vivo and in vitro studies, as well as in biochemical and physiological research. Carbazeran citrate has several advantages and limitations for lab experiments, and there are many future directions for research in this area.

Scientific Research Applications

Metabolism and Drug Interactions

Carbazeran undergoes aldehyde oxidase (AOX)-mediated oxidation to form 4-oxo derivatives. Liver cytosolic fractions from humanized-liver mice effectively catalyze this 4-oxidation, similar to human liver cytosolic fractions and recombinant human AOX1 protein . Understanding its metabolism is crucial for predicting drug interactions and optimizing dosing regimens.

Predictive Models for Human Drug Metabolism

Humanized-liver mice, transplanted with human hepatocytes, serve as a valuable model for predicting drug metabolism in humans. These mice exhibit elevated production of carbazeran 4-oxo derivatives, consistent with in vitro enzyme-mediated oxidation data. Specifically, human aldehyde oxidase 1 (AOX1) functions in these mice at the in vivo level, making them useful for studying AOX1-dependent metabolism .

Drug Development and Safety Assessment

Carbazeran’s metabolism highlights the importance of considering AOX1-dependent biotransformation during drug development. Preclinical studies using humanized-liver mice can inform safety assessments and guide clinical trials.

Mechanism of Action

Target of Action

Carbazeran citrate primarily targets Phosphodiesterase (PDE) enzymes, specifically PDE-II and PDE-III . These enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key messenger involved in various cellular functions.

Mode of Action

Carbazeran citrate acts as a potent inhibitor of PDE enzymes . By inhibiting these enzymes, it prevents the hydrolysis of cAMP, leading to an increase in intracellular cAMP concentration . This increase can have various effects on the cell, depending on the specific cellular context.

Biochemical Pathways

The increased cAMP concentration due to Carbazeran citrate’s action can affect multiple biochemical pathways. One of the key effects is the stimulation of Protein Kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in cell function .

Pharmacokinetics

Carbazeran citrate is metabolized primarily through the action of Aldehyde Oxidase 1 (AOX1) . This enzyme mediates the oxidation of Carbazeran to 4-oxo derivatives . After oral administration, plasma levels of these metabolites were found to be higher in humanized-liver mice than in control mice . This suggests that the bioavailability of Carbazeran citrate may be influenced by the presence and activity of AOX1.

Result of Action

The increase in intracellular cAMP concentration due to Carbazeran citrate’s action can lead to various molecular and cellular effects. For instance, it has been shown to have a chronotropic and inotropic effect in vivo , which are independent of adrenergic mechanisms . This suggests that Carbazeran citrate can directly stimulate cardiac function.

properties

IUPAC Name

[1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4.C6H8O7/c1-4-19-18(23)26-13-5-7-22(8-6-13)17-14-10-16(25-3)15(24-2)9-12(14)11-20-21-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-11,13H,4-8H2,1-3H3,(H,19,23);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMRPDVEKBYWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1CCN(CC1)C2=NN=CC3=CC(=C(C=C32)OC)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbazeran citrate

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